molecular formula C11H16N4O B2393435 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353974-11-4

1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2393435
CAS No.: 1353974-11-4
M. Wt: 220.276
InChI Key: RSCOEXKLGSJKCV-UHFFFAOYSA-N
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Description

1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound with a molecular formula of C11H16N4O and a molecular weight of 220.27 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopropylamino group and a pyrrolidin-3-ol moiety

Preparation Methods

The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and formamide under acidic or basic conditions.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a suitable cyclopropylamine reacts with the pyrimidine ring.

    Formation of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol moiety is synthesized through a cyclization reaction involving a suitable precursor such as 3-hydroxyproline or its derivatives.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group on the pyrrolidine ring.

    1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-4-ol: Another similar compound with the hydroxyl group located at the 4-position of the pyrrolidine ring.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-[6-(cyclopropylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-9-3-4-15(6-9)11-5-10(12-7-13-11)14-8-1-2-8/h5,7-9,16H,1-4,6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCOEXKLGSJKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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